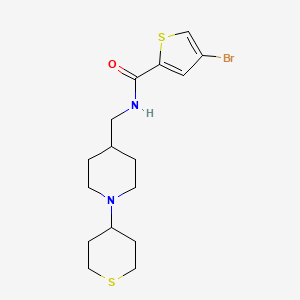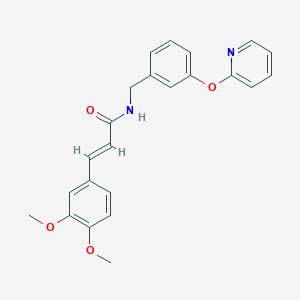![molecular formula C13H13ClN2O3 B2508204 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 338749-84-1](/img/structure/B2508204.png)
2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the synthesis and characterization of acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form heterocyclic compounds such as oxadiazoles . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the use of N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, which is structurally similar to the compound of interest . The synthesis process is typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed through various spectroscopic techniques. For example, the structure of silaheterocyclic benzoxazasiloles was confirmed by X-ray analysis . Similarly, the synthesized acetamide derivatives in other studies were characterized by LCMS, IR, 1H, and 13C spectroscopies . These techniques provide detailed information about the molecular framework and the substitution patterns on the aromatic rings.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents and the presence of reactive functional groups. For example, silaheterocyclic compounds can be hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms, such as oxygen, sulfur, and silicon, within the molecular framework can affect properties like solubility, boiling and melting points, and stability. The substituents on the aromatic rings can also impact the acidity or basicity of the compound. These properties are crucial for determining the compound's suitability for various applications, including its potential biological activity .
Wissenschaftliche Forschungsanwendungen
Herbicide Development and Agricultural Applications
Research has demonstrated that derivatives of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide, particularly those with isoxazolyl groups, exhibit significant herbicidal activity. These compounds have been effective against various upland weeds, such as barnyard grass, large crabgrass, and slender amaranth, without adversely affecting crops like cotton. This suggests their potential utility in agricultural settings for weed management (Kai et al., 1998).
Comparative Metabolism Studies
Studies have explored the comparative metabolism of chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential environmental and health impacts of these herbicides. The metabolism of related compounds like acetochlor and metolachlor in liver microsomes has been extensively studied (Coleman et al., 2000).
Soil Interaction and Efficacy
The interaction of chloroacetamide herbicides with soil and their overall efficacy in agricultural settings have been studied. Research has shown that the presence of wheat straw and irrigation can significantly impact the reception and activity of these herbicides in soil, influencing their effectiveness in controlling weed growth (Banks & Robinson, 1986).
Potential for Anticancer Properties
Exploratory research into novel isoxazole compounds, structurally related to this compound, has indicated potential anticancer properties. These studies involve the synthesis and evaluation of these compounds for their effectiveness against certain types of cancer cells, highlighting a possible avenue for therapeutic application (Vinayak et al., 2014).
Environmental Impact Assessment
Understanding the environmental impact of chloroacetamide herbicides is crucial. Studies have focused on the adsorption, mobility, and efficacy of these compounds in various soil types. These studies help in assessing the environmental risks and the appropriate application strategies to minimize potential negative impacts on ecosystems (Peter & Weber, 1985).
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDOYZMLPXBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)



![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)
